Volasertib

Catalog No.
S548331
CAS No.
755038-65-4
M.F
C34H50N8O3
M. Wt
618.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Volasertib

CAS Number

755038-65-4

Product Name

Volasertib

IUPAC Name

N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[[(7R)-7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl]amino]-3-methoxybenzamide

Molecular Formula

C34H50N8O3

Molecular Weight

618.8 g/mol

InChI

InChI=1S/C34H50N8O3/c1-6-28-33(44)39(4)29-20-35-34(38-31(29)42(28)22(2)3)37-27-14-9-24(19-30(27)45-5)32(43)36-25-10-12-26(13-11-25)41-17-15-40(16-18-41)21-23-7-8-23/h9,14,19-20,22-23,25-26,28H,6-8,10-13,15-18,21H2,1-5H3,(H,36,43)(H,35,37,38)/t25?,26?,28-/m1/s1

InChI Key

SXNJFOWDRLKDSF-XKHVUIRMSA-N

SMILES

CCC1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5CCN(CC5)CC6CC6)OC)C

Solubility

Soluble in DMSO, not in water

Synonyms

BI6727, BI-6727, BI 6727, Volasertib

Canonical SMILES

CCC1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5CCN(CC5)CC6CC6)OC)C

Isomeric SMILES

CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5CCN(CC5)CC6CC6)OC)C

Description

The exact mass of the compound Volasertib is 618.40059 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Pteridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action

  • Cell division: Cell division is a tightly regulated process essential for the growth and development of organisms. PLK1 plays a critical role in mitosis, a specific stage of cell division where chromosomes are separated into daughter cells [National Cancer Institute (.gov) ].
  • PLK1 inhibition: Volasertib binds to PLK1, preventing it from performing its normal functions during cell division [ScienceDirect ]. This disrupts mitosis and can lead to cell death in cancer cells.

Areas of Scientific Research

Volasertib is being investigated in clinical trials for various cancers, either alone or in combination with other therapies. Here are some areas of ongoing research:

  • Identifying effective combinations: Researchers are looking for the most effective combinations of volasertib with other cancer treatments [ClinicalTrials.gov ]. This may improve treatment outcomes for patients.
  • Overcoming resistance: Cancer cells can develop resistance to drugs over time. Scientists are studying how cancer cells become resistant to volasertib and how to overcome this resistance [AACR Journals ].

Volasertib is a small-molecule inhibitor classified as a dihydropteridinone derivative, specifically designed to inhibit Polo-like kinase 1 (Plk1). It is recognized for its adenosine triphosphate-competitive action, which allows it to effectively bind to the ATP-binding site of Plk1. This compound was developed from an earlier compound, BI 2536, with modifications aimed at enhancing its potency and selectivity against Plk1 while minimizing activity against other kinases . The chemical formula for Volasertib is C₃₄H₅₀N₈O₃, with a molecular weight of approximately 618.81 g/mol .

Volasertib acts as a selective inhibitor of PLK1. It binds competitively to the ATP-binding pocket of PLK1, preventing ATP binding and subsequent protein activation [, ]. Functional PLK1 is essential for mitosis (cell division), and its inhibition by Volasertib leads to cell cycle arrest and ultimately cancer cell death (apoptosis) [, ].

Volasertib is an investigational drug, and its complete safety profile is still under evaluation in clinical trials. Preclinical studies suggest potential side effects like fatigue, diarrhea, and neutropenia (low white blood cell count) [, ]. Further research is needed to determine the complete safety profile for human use.

Volasertib primarily functions through competitive inhibition of Plk1, blocking its kinase activity. The binding of Volasertib to the ATP site prevents the phosphorylation of target proteins essential for mitotic progression. This inhibition disrupts the formation of the bipolar spindle, leading to cell cycle arrest in the M phase and ultimately resulting in apoptosis .

Key Reactions:

  • Inhibition of Plk1: Volasertib binds to the ATP-binding pocket of Plk1, inhibiting its function.
  • Induction of Apoptosis: Following cell cycle arrest, cells undergo programmed cell death due to disrupted mitotic processes.

Volasertib exhibits potent biological activity against various cancer cell lines, including those derived from colon, lung, melanoma, and hematopoietic malignancies. The half-maximal inhibitory concentration (IC₅₀) values for Plk1 are approximately 0.87 nM, indicating a high level of potency . In preclinical studies, Volasertib has shown significant antitumor activity in xenograft models and has been effective in inducing "Polo arrest," characterized by monopolar spindle formation and accumulation of phospho-histone H3 .

The synthesis of Volasertib involves a multi-step organic synthesis process that modifies the structure of BI 2536. The key steps include:

  • Formation of Dihydropteridinone Core: This involves cyclization reactions that establish the dihydropteridinone framework.
  • Functional Group Modifications: Specific functional groups are introduced or modified to enhance selectivity and potency.
  • Purification: The final product is purified using chromatographic techniques to ensure high purity levels necessary for biological testing .

Volasertib has been primarily investigated for its potential in treating various cancers, particularly acute myeloid leukemia (AML) and solid tumors. Clinical trials have explored its efficacy both as a monotherapy and in combination with other chemotherapeutic agents such as irinotecan for hepatoblastoma . Its unique mechanism of action makes it a candidate for targeting cancers with overexpressed Plk1.

Key

Interaction studies have highlighted Volasertib's selectivity for Plk1 over other kinases. In vitro assays indicate that it does not significantly inhibit over 60 unrelated kinases at concentrations up to 10 μmol/L, showcasing its targeted action . Additionally, studies have shown that Volasertib can enhance the efficacy of other chemotherapeutic agents when used in combination therapies.

Volasertib shares similarities with other Polo-like kinase inhibitors but is distinguished by its unique chemical structure and pharmacokinetic profile. Here are some comparable compounds:

Compound NameChemical StructureIC₅₀ (Plk1)Notable Features
BI 2536Dihydropteridinone0.83 nMEarlier generation Plk inhibitor; less selective than Volasertib
GSK461364Dihydropteridinone0.5 nMPotent against multiple kinases; broader spectrum but less focused on Plk1
TAK-960Dihydropteridinone0.9 nMSimilar mechanism; under investigation for various cancers

Uniqueness of Volasertib

  • Selectivity: Volasertib has been shown to be highly selective for Plk1 compared to other kinases.
  • Potency: It exhibits one of the lowest IC₅₀ values among its peers.
  • Clinical Advancement: Currently the most clinically advanced Polo-like kinase inhibitor in development.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.6

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

618.40058749 g/mol

Monoisotopic Mass

618.40058749 g/mol

Heavy Atom Count

45

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6EM57086EA

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Drug Indication

Treatment of acute myeloid leukaemia

Pharmacology

Volasertib is a dihydropteridinone Polo-like kinase 1 (Plk1) inhibitor with potential antineoplastic activity. Volasertib selectively inhibits Plk1, inducing selective G2/M arrest followed by apoptosis in a variety of tumor cells while causing reversible cell arrest at the G1 and G2 stage without apoptosis in normal cells. Plk1, named after the polo gene of Drosophila melanogaster, is a serine/threonine protein kinase involved in regulating mitotic spindle function in a non-ATP competitive manner.

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
Other
PLK1 [HSA:5347] [KO:K06631]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

755038-65-4

Wikipedia

Volasertib

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15
1: Stadler WM, Vaughn DJ, Sonpavde G, Vogelzang NJ, Tagawa ST, Petrylak DP, Rosen P, Lin CC, Mahoney J, Modi S, Lee P, Ernstoff MS, Su WC, Spira A, Pilz K, Vinisko R, Schloss C, Fritsch H, Zhao C, Carducci MA. An open-label, single-arm, phase 2 trial of the polo-like kinase inhibitor volasertib (BI 6727) in patients with locally advanced or metastatic urothelial cancer. Cancer. 2013 Dec 11. doi: 10.1002/cncr.28519. [Epub ahead of print] PubMed PMID: 24339028.
2: Danovi D, Folarin A, Gogolok S, Ender C, Elbatsh AM, Engström PG, Stricker SH, Gagrica S, Georgian A, Yu D, U KP, Harvey KJ, Ferretti P, Paddison PJ, Preston JE, Abbott NJ, Bertone P, Smith A, Pollard SM. A high-content small molecule screen identifies sensitivity of glioblastoma stem cells to inhibition of polo-like kinase 1. PLoS One. 2013 Oct 30;8(10):e77053. doi: 10.1371/journal.pone.0077053. eCollection 2013. PubMed PMID: 24204733; PubMed Central PMCID: PMC3813721.
3: Gorlick R, Kolb EA, Keir ST, Maris JM, Reynolds CP, Kang MH, Carol H, Lock R, Billups CA, Kurmasheva RT, Houghton PJ, Smith MA. Initial testing (stage 1) of the Polo-like kinase inhibitor volasertib (BI 6727), by the Pediatric Preclinical Testing Program. Pediatr Blood Cancer. 2014 Jan;61(1):158-64. doi: 10.1002/pbc.24616. Epub 2013 Aug 19. PubMed PMID: 23956067.
4: Krause M, Kummer B, Deparade A, Eicheler W, Pfitzmann D, Yaromina A, Kunz-Schughart LA, Baumann M. Simultaneous PLK1 inhibition improves local tumour control after fractionated irradiation. Radiother Oncol. 2013 Sep;108(3):422-8. doi: 10.1016/j.radonc.2013.06.038. Epub 2013 Jul 25. PubMed PMID: 23891096.
5: Pezuk JA, Brassesco MS, Morales AG, de Oliveira JC, de Paula Queiroz RG, Machado HR, Carlotti CG Jr, Neder L, Scrideli CA, Tone LG. Polo-like kinase 1 inhibition causes decreased proliferation by cell cycle arrest, leading to cell death in glioblastoma. Cancer Gene Ther. 2013 Sep;20(9):499-506. doi: 10.1038/cgt.2013.46. Epub 2013 Jul 26. PubMed PMID: 23887645.
6: Wissing MD, Mendonca J, Kortenhorst MS, Kaelber NS, Gonzalez M, Kim E, Hammers H, van Diest PJ, Carducci MA, Kachhap SK. Targeting prostate cancer cell lines with polo-like kinase 1 inhibitors as a single agent and in combination with histone deacetylase inhibitors. FASEB J. 2013 Oct;27(10):4279-93. doi: 10.1096/fj.12-222893. Epub 2013 Jul 24. PubMed PMID: 23884428.
7: Brassesco MS, Pezuk JA, Morales AG, de Oliveira JC, Roberto GM, da Silva GN, Francisco de Oliveira H, Scrideli CA, Tone LG. In vitro targeting of Polo-like kinase 1 in bladder carcinoma: comparative effects of four potent inhibitors. Cancer Biol Ther. 2013 Jul;14(7):648-57. doi: 10.4161/cbt.25087. Epub 2013 May 31. PubMed PMID: 23792639; PubMed Central PMCID: PMC3742494.
8: Fingas CD, Mertens JC, Razumilava N, Sydor S, Bronk SF, Christensen JD, Rizvi SH, Canbay A, Treckmann JW, Paul A, Sirica AE, Gores GJ. Polo-like kinase 2 is a mediator of hedgehog survival signaling in cholangiocarcinoma. Hepatology. 2013 Oct;58(4):1362-74. doi: 10.1002/hep.26484. Epub 2013 Aug 6. PubMed PMID: 23703673; PubMed Central PMCID: PMC3811036.
9: Sanhaji M, Louwen F, Zimmer B, Kreis NN, Roth S, Yuan J. Polo-like kinase 1 inhibitors, mitotic stress and the tumor suppressor p53. Cell Cycle. 2013 May 1;12(9):1340-51. doi: 10.4161/cc.24573. Epub 2013 Apr 10. PubMed PMID: 23574746; PubMed Central PMCID: PMC3674062.
10: Kothari V, Wei I, Shankar S, Kalyana-Sundaram S, Wang L, Ma LW, Vats P, Grasso CS, Robinson DR, Wu YM, Cao X, Simeone DM, Chinnaiyan AM, Kumar-Sinha C. Outlier kinase expression by RNA sequencing as targets for precision therapy. Cancer Discov. 2013 Mar;3(3):280-93. doi: 10.1158/2159-8290.CD-12-0336. Epub 2013 Feb 5. PubMed PMID: 23384775; PubMed Central PMCID: PMC3597439.

Explore Compound Types